1-(4-Bromophenyl)-2-[3-[hydroxy(diphenyl)methyl]-1-azoniabicyclo[2.2.2]octan-1-yl]ethanone
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Overview
Description
1-(4-bromophenyl)-2-[3-[hydroxy(diphenyl)methyl]-1-azoniabicyclo[2.2.2]octan-1-yl]ethanone is a diarylmethane.
Scientific Research Applications
Asymmetric Reduction Catalyst
- A study by Thvedt et al. (2011) explored the use of a related polymethacrylate as a catalyst in the asymmetric reduction of 1-arylethanones, including 1-(4-bromophenyl)ethanone. This catalyst demonstrated high rates and enantioselectivity, particularly with acetophenones containing electron-withdrawing groups (Thvedt, Kristensen, Sundby, Hansen, & Hoff, 2011).
Structural and Hydrogen-Bonding Studies
- Balderson et al. (2007) investigated the hydrogen-bonding patterns in enaminones including (2Z)-1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone. The study highlighted the significance of bifurcated intra- and intermolecular hydrogen bonds in determining the structural stability and properties of these compounds (Balderson, Fernandes, Michael, & Perry, 2007).
Synthesis and Identification of Derivatives
- Research by Adnan, Hassan, and Thamer (2014) involved the synthesis of various heterocyclic compounds from 2-aminobenzimidazole, including reactions with 4-bromoacetophenone derivatives. This research contributes to the understanding of the synthetic pathways and potential applications of these compounds in medicinal chemistry (Adnan, Hassan, & Thamer, 2014).
Antibacterial Agent Synthesis
- A study by Chinnayya et al. (2022) focused on the synthesis of 1-(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)ethanone derivatives, starting from phenacyl bromide. The synthesized compounds were evaluated for their antibacterial properties, demonstrating the potential of these derivatives in developing new antibacterial agents (Chinnayya, Suresh, Rao, Rao, & Shaik, 2022).
Preparation as a Mild and Selective Catalyst
- Pourmousavi and Hadavandkhani (2009) described the preparation of 1-benzyl-4-aza-1-azoniabicyclo[2.2.2]octane tribromide and its application as a catalyst for the thioacetalization of carbonyl compounds. This highlights its potential as a mild and selective catalyst in organic synthesis (Pourmousavi & Hadavandkhani, 2009).
Schiff Base Synthesis and Biological Evaluation
- Vhanale, Deshmukh, and Shinde (2019) synthesized Schiff bases from 1-hydroxy-2-acetonapthanone and evaluated their antibacterial and antioxidant activities. The study included the use of 1-(4-bromo-1-hydroxynaphthalen-2-yl)ethanone, demonstrating the utility of these compounds in pharmaceutical research (Vhanale, Deshmukh, & Shinde, 2019).
Antiviral Activity Research
- Pandey et al. (2004) explored the antiviral activity of various synthesized compounds, including those derived from p-phenylacetophenone, which is structurally related to the compound . This research contributes to understanding the potential antiviral applications of such derivatives (Pandey, Singh, Tandon, Joshi, & Bajpai, 2004).
Properties
Molecular Formula |
C28H29BrNO2+ |
---|---|
Molecular Weight |
491.4 g/mol |
IUPAC Name |
1-(4-bromophenyl)-2-[3-[hydroxy(diphenyl)methyl]-1-azoniabicyclo[2.2.2]octan-1-yl]ethanone |
InChI |
InChI=1S/C28H29BrNO2/c29-25-13-11-22(12-14-25)27(31)20-30-17-15-21(16-18-30)26(19-30)28(32,23-7-3-1-4-8-23)24-9-5-2-6-10-24/h1-14,21,26,32H,15-20H2/q+1 |
InChI Key |
JHQFDHSPOYHZMH-UHFFFAOYSA-N |
SMILES |
C1C[N+]2(CCC1C(C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CC(=O)C5=CC=C(C=C5)Br |
Canonical SMILES |
C1C[N+]2(CCC1C(C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CC(=O)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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